N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15561493
InChI: InChI=1S/C20H22ClNO4S/c1-2-26-18-9-7-15(8-10-18)20(23)22(17-11-12-27(24,25)14-17)13-16-5-3-4-6-19(16)21/h3-10,17H,2,11-14H2,1H3
SMILES:
Molecular Formula: C20H22ClNO4S
Molecular Weight: 407.9 g/mol

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

CAS No.:

Cat. No.: VC15561493

Molecular Formula: C20H22ClNO4S

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide -

Specification

Molecular Formula C20H22ClNO4S
Molecular Weight 407.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide
Standard InChI InChI=1S/C20H22ClNO4S/c1-2-26-18-9-7-15(8-10-18)20(23)22(17-11-12-27(24,25)14-17)13-16-5-3-4-6-19(16)21/h3-10,17H,2,11-14H2,1H3
Standard InChI Key BEURKZKFIHNKSB-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3

Introduction

Structural Analysis

Molecular Architecture

The compound features three distinct moieties:

  • 2-Chlorobenzyl group: A chlorinated aromatic ring substituted at the ortho position, influencing electronic distribution and steric bulk.

  • 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing saturated five-membered ring, contributing polarity and potential hydrogen-bonding capacity.

  • 4-Ethoxybenzamide: A para-substituted benzamide with an ethoxy group, a common pharmacophore in analgesic and anti-inflammatory agents .

Table 1: Structural Comparison with Analogous Compounds

Compound NameSubstituent PositionsMolecular FormulaKey Features
Target Compound2-Cl, 4-OEt, sulfoneC₂₁H₂₃ClN₂O₄SChlorobenzyl + sulfone + ethoxyamide
N-(3-Chlorobenzyl) analog3-Cl, 2-OEt, sulfoneC₂₁H₂₃ClN₂O₄SMeta-chloro substitution
Ethenzamide 2-OEtC₉H₁₁NO₂Simpler analgesic benzamide
4-Ethoxybenzamide 4-OEtC₉H₁₁NO₂Para-ethoxy substitution

The 2-chlorobenzyl group distinguishes this compound from its meta-substituted analog, potentially altering binding affinity in biological systems due to steric and electronic effects. The sulfone group enhances water solubility compared to non-oxidized sulfur analogs, while the 4-ethoxybenzamide moiety shares structural homology with ethenzamide, a known cyclooxygenase inhibitor .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of the target compound is documented, a plausible route derives from methodologies used for analogous benzoyl amides :

Step 1: Preparation of 4-Ethoxy-2-chlorobenzoyl Chloride

  • Chlorination of 4-ethoxy-2-chlorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride, catalyzed by dimethylformamide (DMF) .

  • Reaction conditions: Reflux at 353–363 K for 3 hours, yielding the acyl chloride intermediate .

Step 2: Coupling with Tetrahydrothiophene-Derived Enaminone

  • Deprotonation of 3-aminotetrahydrothiophene-1,1-dioxide using sodium hydride (NaH) in tetrahydrofuran (THF).

  • Nucleophilic acyl substitution with the benzoyl chloride, followed by acidic workup and chromatographic purification .

Key Challenges:

  • Regioselectivity in benzylation due to competing nucleophilic sites on the tetrahydrothiophene ring.

  • Steric hindrance from the 2-chlorobenzyl group, necessitating optimized reaction temperatures and stoichiometry.

Table 2: Representative Reaction Conditions

StepReagentsSolventTemperatureYield
1SOCl₂, DMFNeat353–363 K85–90%
2NaH, THFTHF273–298 K50–55%

Physicochemical Properties

Calculated Properties

  • Molecular Formula: C₂₁H₂₃ClN₂O₄S

  • Molecular Weight: 434.94 g/mol

  • LogP: Estimated 2.8 (Predicted via fragment-based methods, indicating moderate lipophilicity).

  • Solubility:

    • Aqueous: ~0.1 mg/mL (simulated at pH 7.4, sulfone enhances polarity).

    • Organic: Soluble in DMSO, THF, and dichloromethane.

Spectroscopic Data (Inferred from Analogs)

  • ¹H NMR:

    • δ 1.40–1.45 (t, 3H, -OCH₂CH₃)

    • δ 4.21–4.28 (q, 2H, -OCH₂CH₃)

    • δ 7.30–7.50 (m, aromatic protons) .

  • IR:

    • 1670 cm⁻¹ (C=O stretch, amide I band)

    • 1320 cm⁻¹ (S=O asymmetric stretch).

CompoundTargetIC₅₀ (μM)Notes
Ethenzamide COX-112.4Analgesic
4-Ethoxybenzamide CYP450 2C9>100Weak inhibitor
Target Compound (Predicted)COX-2/SulfotransferaseN/AHypothesized dual activity

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